molecular formula C14H8Br4N2O3 B1436503 3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide CAS No. 2280856-20-2

3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Cat. No.: B1436503
CAS No.: 2280856-20-2
M. Wt: 571.8 g/mol
InChI Key: JSUNMPPXNRCYAT-PTXOJBNSSA-N
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Description

3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide is a complex organic compound characterized by the presence of multiple bromine atoms and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 3,5-dibromo-2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while reduction could produce dibromoanilines.

Scientific Research Applications

3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It may be explored for its antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromo-N’-(4-hydroxybenzylidene)benzohydrazide
  • 3,5-Dibromo-2-hydroxybenzylidene-4-methoxybenzohydrazide
  • 3,5-Dibromo-2-hydroxybenzylidene-2-furylmethylenehydrazide

Uniqueness

3,5-Dibromo-N’-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

3,5-dibromo-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br4N2O3/c15-7-1-6(12(21)10(17)3-7)5-19-20-14(23)9-2-8(16)4-11(18)13(9)22/h1-5,21-22H,(H,20,23)/b19-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUNMPPXNRCYAT-PTXOJBNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

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